4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Physicochemical Property Drug Design Medicinal Chemistry

Researchers optimizing kinase inhibitors often face synthetic bottlenecks when introducing specific halogen handles for SAR studies. This 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid solves that challenge by providing a ready-to-derivatize scaffold with two orthogonal reactive sites. - Enables parallel SNAr (chloro) and amide coupling (carboxylic acid) chemistry for rapid library synthesis. - Serves as a privileged starting point for covalent inhibitor design targeting noncatalytic cysteines. - Supplied with >95% purity to minimize purification steps and maximize yield in multi-step routes.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58
CAS No. 2169132-61-8
Cat. No. B2674833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS2169132-61-8
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58
Structural Identifiers
SMILESC1=C(C2=C(NN=C2N=C1)C(=O)O)Cl
InChIInChI=1S/C7H4ClN3O2/c8-3-1-2-9-6-4(3)5(7(12)13)10-11-6/h1-2H,(H,12,13)(H,9,10,11)
InChIKeyLLYZNGCCYKZHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid: Core Scaffold & Procurement


4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 2169132-61-8) is a heterocyclic small molecule building block belonging to the pyrazolo[3,4-b]pyridine family [1]. The core scaffold consists of a fused pyrazole and pyridine ring system, with a chlorine substituent at the 4-position and a carboxylic acid group at the 3-position [2]. This substitution pattern distinguishes it from other pyrazolopyridine isomers and regioisomers, offering a unique set of physicochemical properties for downstream derivatization. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology, enabling the modular construction of kinase inhibitors, receptor antagonists, and covalent probes [3]. As a research chemical, it is commercially available with typical purities of 95% or higher .

Why Generic Analogs Cannot Substitute


In the pyrazolo[3,4-b]pyridine series, subtle modifications to the substitution pattern profoundly impact both physicochemical properties and biological activity [1]. The 4-chloro substituent is not merely a placeholder; it serves as a critical synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amines and other nucleophiles that are essential for structure-activity relationship (SAR) exploration [2]. Simultaneously, the 3-carboxylic acid group provides a polar anchor point for amide bond formation or salt formation, and can contribute to target engagement via ionic or hydrogen-bonding interactions [3]. Compounds lacking either the 4-chloro (e.g., 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, CAS 116855-08-4) or the 3-carboxylic acid (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine, CAS 29274-28-0) exhibit different reactivity profiles and lead to divergent downstream chemical space. Generic substitution with a non-halogenated or non-carboxylated analog would therefore alter the synthetic route, compromise key molecular interactions, and invalidate established SAR models .

Comparative Evidence vs. Key Analogs


Physicochemical Property Comparison

The 4-chloro substituent and 3-carboxylic acid group confer distinct molecular properties that influence solubility, permeability, and synthetic tractability. Compared to 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (no chloro), the target compound exhibits a higher molecular weight (197.58 g/mol vs. 163.13 g/mol), increased lipophilicity (XLogP3 = 1.3 vs. estimated 0.3 for the non-chlorinated analog), and a larger topological polar surface area (tPSA = 78.9 Ų vs. 67.9 Ų) [1]. Relative to 4-chloro-1H-pyrazolo[3,4-b]pyridine (no carboxylic acid), the target compound's molecular weight is 197.58 g/mol vs. 153.57 g/mol, and it introduces a hydrogen bond donor/acceptor functionality not present in the non-acid analog . These property differences are crucial for predicting oral bioavailability (Lipinski's Rule of Five) and for designing compounds with optimal ADME profiles.

Physicochemical Property Drug Design Medicinal Chemistry

SNAr Reactivity as a Key Differentiator

The 4-chloro substituent on the pyrazolo[3,4-b]pyridine core is an established reactive site for nucleophilic aromatic substitution (SNAr). In a study utilizing the closely related building block 4-chloro-1H-pyrazolo[3,4-b]pyridine, researchers achieved condensation reactions with aminoalkylphosphoramidates in good yields (67-83%) under mild conditions, yielding a series of antileishmanial agents [1]. The target compound, 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, retains this same reactive chloro handle while adding a carboxylic acid group that can be orthogonally modified (e.g., amide coupling) or left as a polar pharmacophore. In contrast, the non-halogenated analog (1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) lacks this SNAr-reactive site, drastically limiting the scope of derivatization.

Synthetic Chemistry Building Block SNAr Reaction

Biological Activity & Scaffold Prevalence

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with over 300,000 derivatives described in more than 5,500 references, including 2,400 patents [1]. Within this chemical space, the 4-chloro-3-carboxylic acid substitution pattern is a recurrent motif in potent kinase inhibitors and receptor modulators. For instance, the 4-chloro-pyrazolopyridine core has been optimized into covalent prolyl endopeptidase (PREP) inhibitors exhibiting nanomolar potency (e.g., <100 nM in biochemical assays) and high selectivity over related serine proteases [2]. In contrast, non-chlorinated or differently substituted analogs may lack the necessary electron-withdrawing properties or steric features required for optimal target engagement, as demonstrated in SAR studies of PPARα agonists where the 4-substituent's bulk and electronic nature were critical [3].

Drug Discovery Scaffold Hopping Kinase Inhibitor

Commercial Purity & Storage Specifications

For research procurement, the purity of the building block is a critical factor affecting synthetic yield and biological reproducibility. The target compound is commercially available with a guaranteed purity of 95%+ from multiple reputable vendors . Storage conditions are specified as -20°C, dry, and protected from light . In comparison, the non-halogenated analog 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is typically offered at 97% purity, while 4-chloro-1H-pyrazolo[3,4-b]pyridine is available at 98% purity . The slightly lower commercial purity of the target compound (95% vs. 97-98%) may reflect its increased synthetic complexity and the presence of the carboxylic acid group, which can complicate purification. Researchers should verify the specific batch purity and storage conditions upon procurement to ensure experimental consistency.

Quality Control Procurement Reproducibility

Validated Application Scenarios


Synthesis of Kinase Libraries & Covalent Probes

Use as a central building block for generating diverse kinase inhibitor libraries via parallel SNAr and amide coupling chemistry. The 4-chloro handle enables rapid SAR exploration, while the 3-carboxylic acid can be directly coupled to amines or converted to amides. This approach has been validated by the optimization of 4-chloro-pyrazolopyridine analogs into covalent PREP inhibitors with nanomolar potency [1] and by the generation of antileishmanial agents through SNAr derivatization [2].

Covalent Chemical Probe Development

The 4-chloro-3-carboxylic acid scaffold is a privileged starting point for designing covalent inhibitors that target noncatalytic cysteine residues. As demonstrated by the structure-guided optimization of PREP inhibitors, the chloro substituent contributes to the electronic environment necessary for selective covalent bond formation, while the carboxylic acid moiety can be exploited for prodrug strategies or to enhance aqueous solubility [3].

Large-Scale Intermediate Synthesis

For process development, this building block offers a convergent synthetic route to complex pyrazolopyridine derivatives. The commercially available material with >95% purity and defined storage conditions reduces the number of synthetic steps required to access advanced intermediates, thereby improving overall yield and reducing cost of goods in multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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